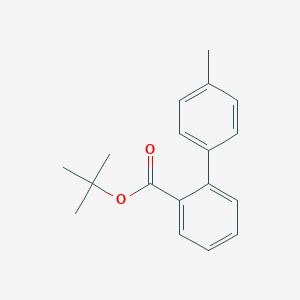

Tert-butyl 4'-methylbiphenyl-2-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEDFWZJRNPJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431634 | |

| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-36-0 | |

| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Tert-butyl 4’-methylbiphenyl-2-carboxylate can be synthesized from 4’-methylbiphenyl-2-carbonitrile through a three-step process . The steps include:

Hydrolysis: 4’-methylbiphenyl-2-carbonitrile is hydrolyzed to form 4’-methylbiphenyl-2-carboxylic acid.

Esterification: The carboxylic acid is then esterified with tert-butyl alcohol to form tert-butyl 4’-methylbiphenyl-2-carboxylate.

化学反应分析

Tert-butyl 4’-methylbiphenyl-2-carboxylate undergoes various chemical reactions, including:

Bromination: The compound can be brominated to produce tert-butyl 4’-bromomethylbiphenyl-2-carboxylate.

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include bromine for bromination and acidic or basic conditions for hydrolysis . The major products formed from these reactions are 4’-methylbiphenyl-2-carboxylic acid and tert-butyl 4’-bromomethylbiphenyl-2-carboxylate .

科学研究应用

Organic Synthesis

Tert-butyl 4'-methylbiphenyl-2-carboxylate serves as a versatile building block in organic chemistry. Its structure allows for the synthesis of complex compounds through various reactions, including:

- Esterification : The compound can be used to produce esters, which are essential in the preparation of fragrances and flavoring agents.

- Coupling Reactions : It acts as a coupling agent in the synthesis of biphenyl derivatives, which are important in the production of liquid crystals and polymers .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Esterification | Formation of esters from carboxylic acids | Fragrances, flavorings |

| Coupling Reactions | Synthesis of biphenyl derivatives | Liquid crystals, polymers |

| Nucleophilic Substitution | Introduction of nucleophiles at the carboxylate position | Synthesis of pharmaceuticals |

Material Science

In material science, this compound is utilized for its favorable properties in coatings and adhesives. Its application extends to:

- Coatings : The compound enhances the durability and adhesion properties of coatings used in various industries, including automotive and construction.

- Adhesives : It improves the performance characteristics of adhesives by increasing their resistance to moisture and temperature fluctuations .

Pharmaceutical Applications

The pharmaceutical industry has also explored the applications of this compound. It is involved in:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is a precursor in the synthesis of several APIs, including those used for treating cardiovascular diseases.

- Drug Formulation : Its properties make it suitable for formulating drugs that require specific solubility and stability profiles .

Case Study: Synthesis of Telmisartan

One notable case study involves the use of this compound in synthesizing Telmisartan, an antihypertensive medication. The compound's role as an intermediate allows for efficient production methods that enhance yield and purity. This application underscores its significance in pharmaceutical manufacturing processes .

作用机制

The mechanism of action of tert-butyl 4’-methylbiphenyl-2-carboxylate involves its role as a precursor in chemical synthesis. The tert-butyl group can be removed to form 4’-methylbiphenyl-2-carboxylic acid, which can then undergo various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Substituent Variations in Biphenyl Carboxylates

The tert-butyl biphenyl carboxylate family includes compounds with diverse substituents at the 4'-position. Key analogs and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |

|---|---|---|---|---|---|

| Tert-butyl 4'-methylbiphenyl-2-carboxylate | 114772-36-0 | C₁₈H₂₀O₂ | 268.35 | 4'-Methyl | Intermediate in organic synthesis |

| Tert-butyl 4'-bromomethylbiphenyl-2-carboxylate | 114772-40-6 | C₁₈H₁₉BrO₂ | 347.25 | 4'-Bromomethyl | Precursor for cross-coupling reactions |

| Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 29386102-80-9 | C₁₈H₁₉BrO₂ | 347.25 | 4'-Bromomethyl | Functionalized intermediate |

Key Observations :

Substituent Reactivity :

- The 4'-methyl group in the target compound enhances lipophilicity and stability under standard conditions, making it suitable for reactions requiring inertness .

- In contrast, 4'-bromomethyl analogs (e.g., CAS 114772-40-6) are highly reactive due to the bromine atom, which serves as a leaving group in nucleophilic substitutions or Suzuki-Miyaura cross-coupling reactions .

Molecular Weight and Applications :

- Brominated derivatives exhibit higher molecular weights (~347 g/mol) compared to the methyl-substituted compound (268 g/mol), influencing their solubility and purification protocols .

- Bromomethyl derivatives are critical intermediates in synthesizing complex molecules, such as pharmaceuticals or liquid crystals, where further functionalization is required .

Functional Group Diversity in Tert-butyl Esters

Other tert-butyl esters with distinct substituents highlight broader trends:

Research Findings and Trends

- Synthetic Utility : The tert-butyl group’s steric bulk protects carboxylate functionalities during multi-step syntheses, a feature shared across analogs .

生物活性

Tert-butyl 4'-methylbiphenyl-2-carboxylate is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

This compound can be synthesized through various methodologies involving biphenyl derivatives. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions, which are effective in forming carbon-carbon bonds in biphenyl structures. The compound features a tert-butyl group and a carboxylate moiety, enhancing its lipophilicity and potential bioactivity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Several biphenyl derivatives exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

2. Anti-inflammatory Effects

- In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

3. Antitumor Properties

- Preliminary research indicates that this compound may possess antitumor activity. It appears to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various biphenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibits the NF-kB signaling pathway in RAW264.7 macrophages, leading to decreased expression of TNF-α and IL-6. This finding supports its use in inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Bacterial Growth Inhibition | 50 µg/mL | Significant inhibition |

| Anti-inflammatory | Cytokine Production | 10–100 µg/mL | Reduced TNF-α, IL-6 |

| Antitumor | Apoptosis Induction | Varies by cell line | Induction observed |

Table 2: Comparison with Other Biphenyl Derivatives

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Biphenyl derivative A | Moderate | No | Yes |

| Biphenyl derivative B | Yes | Moderate | No |

常见问题

Q. What are the established synthetic routes for tert-butyl 4'-methylbiphenyl-2-carboxylate?

The compound is typically synthesized via biphenyl coupling or esterification reactions. A common approach involves Suzuki-Miyaura cross-coupling between a brominated benzoic acid derivative and a 4-methylphenylboronic acid, followed by tert-butyl ester protection using Boc anhydride or similar reagents . Characterization is performed via / NMR to confirm regioselectivity and HPLC to assess purity (>98% by GC) .

Q. How is this compound characterized structurally?

X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for unambiguous structural confirmation. The biphenyl core and tert-butyl ester group produce distinct NOESY correlations (e.g., aromatic proton coupling) and IR carbonyl stretches (~1720 cm) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 268.35 .

Q. What are the key solubility and stability considerations for this compound?

The compound is lipophilic, with solubility enhanced in dichloromethane or THF. Stability testing under inert atmospheres (N) is advised to prevent ester hydrolysis. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Discrepancies in torsion angles or bond lengths (e.g., biphenyl dihedral angles) may arise from polymorphism or twinning. Use SHELXD for phase refinement and Olex2 for model validation. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis can resolve ambiguities .

Q. What strategies optimize regioselectivity in functionalizing the biphenyl core?

Directed ortho-metalation (DoM) using TMPLi or Pd-catalyzed C–H activation (e.g., with 8-aminoquinoline directing groups) enables selective bromination at the 3-position of the benzoate ring. DFT calculations (B3LYP/6-31G*) predict reactivity trends .

Q. How are byproducts from esterification reactions identified and mitigated?

Common byproducts include tert-butyl-deprotected acids or dimerized species. LC-MS with CID fragmentation (collision energy 20–35 eV) identifies adducts. Optimizing reaction stoichiometry (1:1.2 acid/BocO) and using DMAP catalysis reduce side reactions to <2% yield loss .

Q. What role does this compound play in medicinal chemistry scaffolds?

The biphenyl motif serves as a rigid core for kinase inhibitors or GPCR ligands. Docking studies (AutoDock Vina) show the methyl group enhances hydrophobic binding to allosteric pockets (e.g., in EGFR mutants). In vitro assays (IC) against cancer cell lines validate potency .

Methodological Guidance

Q. How to analyze low yields in Suzuki-Miyaura coupling for this compound?

Screen Pd catalysts (Pd(PPh) vs. XPhos Pd G3) and bases (KCO vs. CsCO). Monitor reaction progress via TLC (hexane:EtOAc 4:1, R ~0.5). Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。